Enhanced Nuclease Resistance of Morpholino Oligonucleotides Synthesized Using N-Trityl-morpholino-T-5'-O-phosphoramidite
Morpholino chimeric oligonucleotides synthesized using morpholino phosphoramidite building blocks exhibit significantly enhanced resistance to nuclease degradation compared to unmodified DNA oligonucleotides. In a comparative study, morpholino-modified oligonucleotides demonstrated a half-life (t1/2) of >10 hours under nuclease exposure, whereas unmodified DNA oligonucleotides are typically degraded within minutes [1]. This differential stability is attributed to the neutral morpholino-phosphoramidate backbone that is not recognized by cellular nucleases.
| Evidence Dimension | Nuclease resistance half-life (t1/2) |
|---|---|
| Target Compound Data | t1/2 > 10 hours (for morpholino chimeric oligonucleotides synthesized using morpholino phosphoramidite building blocks) |
| Comparator Or Baseline | Unmodified DNA oligonucleotides: rapid degradation (minutes) |
| Quantified Difference | >10-fold improvement in stability under nuclease conditions |
| Conditions | Nuclease degradation assay; specific nuclease type not specified in abstract but consistent with class-level behavior of morpholino oligomers |
Why This Matters
This differential nuclease resistance ensures that oligonucleotides synthesized using N-Trityl-morpholino-T-5'-O-phosphoramidite remain intact during cellular delivery and in vivo applications, directly impacting experimental reproducibility and therapeutic efficacy.
- [1] Zhang, N. et al. Synthesis and properties of morpholino chimeric oligonucleotides. Tetrahedron Letters, 2008, 49(22), 3570-3573. DOI: 10.1016/j.tetlet.2008.03.123 View Source
